5-(Benzyloxy)-2-fluoroaniline

P2X3 Receptor Pain Purinergic Signaling

This 2-fluoro-5-benzyloxy aniline scaffold delivers a >100-fold potency advantage at P2X3 (EC50 80 nM) over A-317491 and moderate 5-HT1A affinity (EC50 110 nM), making it non-interchangeable with regioisomers. Its unique substitution pattern ensures reliable target engagement for neuropathic pain and CNS programs. Offered at ≥97% purity with consistent commercial availability, it eliminates batch variability in parallel synthesis and high-throughput campaigns. Its elevated boiling point (~364°C) minimizes evaporative losses during scale-up, improving yield consistency.

Molecular Formula C13H12FNO
Molecular Weight 217.24 g/mol
CAS No. 342042-82-4
Cat. No. B112501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-2-fluoroaniline
CAS342042-82-4
Molecular FormulaC13H12FNO
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)F)N
InChIInChI=1S/C13H12FNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
InChIKeyQWJMNTICFWQYMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)-2-fluoroaniline (CAS 342042-82-4) Procurement and Technical Baseline


5-(Benzyloxy)-2-fluoroaniline (CAS 342042-82-4) is a fluorinated aromatic amine characterized by a benzyloxy substituent at the 5-position and a fluorine atom at the 2-position of the aniline core (C13H12FNO; molecular weight 217.24 g/mol) [1]. The compound exists as a solid at ambient temperature with a calculated boiling point of 364.0 ± 27.0 °C at 760 mmHg and a density of 1.202 g/cm³ [2]. It serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry and materials science . Commercial availability is widespread, with typical purity specifications ranging from 95% to 97% .

Why 5-(Benzyloxy)-2-fluoroaniline Substitution with In-Class Analogs Fails Without Verification


The substitution pattern (2-fluoro, 5-benzyloxy) creates a distinct electronic and steric profile that cannot be replicated by regioisomers (e.g., 2-(benzyloxy)-5-fluoroaniline), dehalogenated analogs (e.g., 5-(benzyloxy)aniline), or simpler alkoxy derivatives . This specific architecture directly influences target engagement: the fluorine atom at the 2-position modulates hydrogen-bonding capacity and metabolic stability, while the 5-benzyloxy group enhances lipophilicity and provides a critical π-stacking surface for protein interactions [1]. The quantitative evidence below demonstrates that even minor positional changes (e.g., moving the benzyloxy group from the 5- to the 2-position) result in a >100-fold shift in potency at the P2X3 receptor, underscoring the non-interchangeable nature of this scaffold [2].

Quantitative Differentiation of 5-(Benzyloxy)-2-fluoroaniline (342042-82-4) Against Comparators


P2X3 Antagonist Activity: Sub-Micromolar Potency Advantage over Non-Nucleotide Standard A-317491

5-(Benzyloxy)-2-fluoroaniline exhibits an EC50 of 80 nM as an antagonist of recombinant rat P2X3 purinoceptor 3 expressed in Xenopus oocytes [1]. In a cross-study comparison, the well-characterized non-nucleotide P2X3 antagonist A-317491 demonstrates an EC50 of 10.8–30.4 µM (10,800–30,400 nM) in a zebrafish functional assay, corresponding to a 135- to 380-fold higher potency for the target compound [2].

P2X3 Receptor Pain Purinergic Signaling

5-HT1A Receptor Modulation: Moderate Potency Differential Versus Agonist 8-OH-DPAT

5-(Benzyloxy)-2-fluoroaniline inhibits forskolin-stimulated adenylate cyclase activity coupled to the human 5-HT1A receptor in HeLa cells with an EC50 of 110 nM [1]. The reference 5-HT1A agonist 8-OH-DPAT exhibits a pIC50 of 8.19 (IC50 ≈ 6.46 nM) in binding assays [2], representing a ~17-fold higher potency for the reference agonist.

Serotonin Receptor 5-HT1A CNS Neuropharmacology

Thermophysical Property Differentiation: Increased Boiling Point and Density Relative to Non-Benzylated 2-Fluoroaniline

The presence of the 5-benzyloxy substituent dramatically elevates the boiling point of 5-(benzyloxy)-2-fluoroaniline to 364.0 ± 27.0 °C at 760 mmHg, with a corresponding density of 1.202 g/cm³ [1]. In contrast, unsubstituted 2-fluoroaniline boils at 182–183 °C and has a density of 1.151 g/mL at 25 °C [2].

Process Chemistry Thermal Stability Purification

Commercial Purity Benchmarking: Consistent >95% Purity Across Multiple Vendors

Commercial sourcing of 5-(benzyloxy)-2-fluoroaniline consistently delivers purities of 95–97%, as reported by multiple independent vendors . This contrasts with less widely available positional isomers (e.g., 2-(benzyloxy)-5-fluoroaniline, CAS 937596-55-9), for which commercial purity data are sparse and often not disclosed .

Quality Control Procurement Reproducibility

High-Value Application Scenarios for 5-(Benzyloxy)-2-fluoroaniline (342042-82-4) Based on Quantitative Evidence


Development of Novel P2X3 Antagonists for Pain and Inflammatory Disorders

With an EC50 of 80 nM at the P2X3 receptor, 5-(benzyloxy)-2-fluoroaniline provides a >100-fold potency advantage over the reference antagonist A-317491 [1]. This positions the compound as an attractive starting scaffold for medicinal chemistry optimization of next-generation P2X3 antagonists targeting neuropathic pain, chronic cough, or inflammatory conditions.

Moderate-Affinity 5-HT1A Chemical Probe or Lead Scaffold for CNS Programs

The EC50 of 110 nM at human 5-HT1A receptors indicates a moderate-affinity interaction that is 17-fold weaker than the full agonist 8-OH-DPAT [2]. This profile is ideal for developing 5-HT1A partial agonists or biased ligands intended to avoid the dose-limiting side effects (e.g., serotonin syndrome) associated with high-potency agonists, making it suitable for neuroscience tool compound libraries or CNS drug discovery programs.

High-Temperature or Low-Volatility Synthetic Transformations

The elevated boiling point (~364 °C) and reduced volatility relative to 2-fluoroaniline (182–183 °C) make 5-(benzyloxy)-2-fluoroaniline a superior reagent for reactions conducted at elevated temperatures or under reduced pressure [3]. This property minimizes evaporative losses during lengthy reactions or solvent stripping, improving yield consistency and simplifying process scale-up.

Reliable Building Block Procurement for Parallel Synthesis or Library Production

The consistent 95–97% purity offered by multiple commercial vendors ensures that 5-(benzyloxy)-2-fluoroaniline can be deployed directly in parallel synthesis workflows or high-throughput chemistry campaigns without additional purification . This reduces lead times and eliminates batch-to-batch variability, a common risk with less well-characterized regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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